

# UU-T01 discovery and development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **UU-T01**

Cat. No.: **B1444070**

[Get Quote](#)

An In-depth Technical Guide to the Discovery and Development of ESO-T01, an In Vivo CAR-T Therapy Candidate

## Introduction

ESO-T01 is an investigational, third-generation in vivo chimeric antigen receptor (CAR) T-cell therapy being developed by EsoBiotec SA for the treatment of relapsed/refractory multiple myeloma.<sup>[1][2]</sup> It represents a novel "off-the-shelf" approach to CAR-T therapy, designed to reprogram a patient's T-cells directly within the body, thereby eliminating the need for ex vivo cell manufacturing and pre-treatment lymphodepletion.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of ESO-T01.

## Core Technology: The ENaBL™ Platform

ESO-T01 is built upon EsoBiotec's proprietary Engineered NanoBody Lentiviral (ENaBL™) platform. This platform utilizes a third-generation, replication-deficient, self-inactivating lentiviral vector engineered for specific in vivo transduction of T-lymphocytes.<sup>[1][4]</sup> A key innovation of the ENaBL™ platform is its "immune shielded" design, rendering the vector resistant to phagocytosis and enabling systemic administration.<sup>[1][2][4]</sup> The vector carries a CAR construct targeting B-cell maturation antigen (BCMA), a well-validated target in multiple myeloma, under the control of a T-cell-specific synthetic promoter.<sup>[1][4]</sup>

## Mechanism of Action

Upon intravenous administration, the ESO-T01 lentiviral vector is designed to specifically transduce a patient's T-cells *in vivo*. The vector delivers the genetic blueprint for a BCMA-targeting CAR. Once expressed on the surface of the T-cells, the CAR enables these newly programmed T-cells to recognize and eliminate BCMA-expressing multiple myeloma cells. This *in vivo* reprogramming aims to generate a persistent and effective anti-tumor immune response.

## Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Signaling cascade initiated by the binding of the BCMA CAR on the T-cell to the BCMA on the myeloma cell.

## Preclinical Development

Preclinical evaluation of ESO-T01 has been conducted in humanized mouse models. These studies have been pivotal in establishing the proof-of-concept for the in vivo CAR-T approach.

### Key Preclinical Findings

| Parameter              | Result                                                     | Citation |
|------------------------|------------------------------------------------------------|----------|
| In vivo Transduction   | Highly effective and specific to T-cells                   | [1]      |
| Anti-tumor Activity    | Potent activity against cancer cells                       | [1]      |
| CAR-T Cell Persistence | Long-term durability and efficacy                          | [1]      |
| Vector Potency         | High level of CAR T potency demonstrated in animal studies | [2]      |

## Experimental Workflow: Preclinical In Vivo Study



[Click to download full resolution via product page](#)

Caption: Generalized workflow for preclinical in vivo efficacy studies of ESO-T01.

## Clinical Development

ESO-T01 is currently being evaluated in a Phase 1, multicenter, single-arm, open-label, dose-escalation clinical trial in China for the treatment of relapsed/refractory multiple myeloma.[\[3\]](#)[\[5\]](#)

## Clinical Trial Design

| Parameter               | Description                                                                                                                                                                                      | Citation                                |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Trial Identifier        | NCT06791681                                                                                                                                                                                      | <a href="#">[5]</a>                     |
| Phase                   | 1                                                                                                                                                                                                | <a href="#">[3]</a>                     |
| Study Design            | Single-arm, open-label, dose-escalation                                                                                                                                                          | <a href="#">[3]</a> <a href="#">[5]</a> |
| Patient Population      | Relapsed/refractory multiple myeloma                                                                                                                                                             | <a href="#">[2]</a> <a href="#">[5]</a> |
| Primary Endpoints       | Incidence and severity of cytokine release syndrome (CRS) and immune effector cell-associated neurotoxicity syndrome (ICANS), dose-limiting toxicities, and treatment-associated adverse effects | <a href="#">[2]</a>                     |
| Key Secondary Endpoints | Preliminary efficacy, pharmacokinetics, and pharmacodynamics                                                                                                                                     | <a href="#">[5]</a>                     |
| Planned Enrollment      | Up to 24 patients                                                                                                                                                                                | <a href="#">[3]</a>                     |

## Preliminary Clinical Observations

Initial clinical data from the first dose level ( $0.25 \times 10^9$  transducing units per patient) have shown a favorable safety profile and promising efficacy.[\[2\]](#)[\[3\]](#) Notably, the first patient treated achieved cancer-free bone marrow without requiring lymphodepletion.[\[2\]](#) The pharmacokinetic characteristics of the in vivo generated CAR-T cells appear to be comparable to those of conventional ex vivo autologous CAR-T therapies.[\[2\]](#)[\[3\]](#)

## Future Directions

The development of ESO-T01 and the underlying ENaBL™ platform holds the potential to significantly broaden patient access to CAR-T therapies by offering a more cost-effective and logically simpler treatment paradigm.<sup>[2][3]</sup> Future development may include expansion to other hematological malignancies and potentially autoimmune diseases.<sup>[2]</sup>

## Conclusion

ESO-T01 is a pioneering in vivo CAR-T therapy candidate with a novel mechanism of action and a promising early clinical profile. By reprogramming T-cells directly within the patient, it has the potential to overcome some of the major hurdles associated with current ex vivo CAR-T therapies. The ongoing clinical trial will be crucial in further defining the safety and efficacy of this innovative approach for patients with multiple myeloma.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. EsoBiotec Begins Clinical Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]
- 2. EsoBiotec Doses First Patient in Investigator Initiated Trial of In Vivo BCMA CAR-T Candidate ESO-T01 for Multiple Myeloma | EsoBiotec [esobiotec.com]
- 3. cgtlive.com [cgtlive.com]
- 4. EsoBiotec to Present Preclinical Proof-of-Concept Data for Its Off-the-Shelf ENaBL In Vivo Cell Therapy Platform at the 28th Annual Meeting of the American Society of Gene and Cell Therapy - BioSpace [biospace.com]
- 5. ClinConnect | A Study of ESO-T01 in Treating Relapsed/ Refractory [clinconnect.io]
- To cite this document: BenchChem. [UU-T01 discovery and development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1444070#uu-t01-discovery-and-development]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)